![molecular formula C18H15NO5 B5630790 3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)
3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid
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Description
Synthesis Analysis
Synthesis techniques for structurally similar compounds involve complex reactions, including dithiocarboxylation and condensation processes. For example, the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles and methyl and ethyl acrylates has been demonstrated through dithiocarboxylation of corresponding acetic acid derivatives, with the crystal structure of related compounds determined via X-ray analysis (Dölling et al., 1991).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been elucidated using X-ray diffraction techniques, revealing complex structural characteristics (Dölling et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of reactivity patterns, including hydrohydroxyalkylation reactions catalyzed by ruthenium(0) to form lactones and spirolactone formations, indicating the potential for diverse chemical transformations (McInturff et al., 2013).
Physical Properties Analysis
The physical properties of structurally similar compounds can be deduced from their molecular structure and synthesis outcomes. For instance, the crystal structure determinations provide insights into the solid-state arrangements and potential physical properties, such as melting points and solubility characteristics (Dölling et al., 1991).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be inferred from the synthesis and molecular structure analyses. The ability of related compounds to undergo diverse reactions, such as hydrohydroxyalkylation, indicates a significant level of chemical reactivity and potential for further chemical modifications (McInturff et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-3-2-4-13(7-11)17(20)19-14(18(21)22)8-12-5-6-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20)(H,21,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZMGLZACQVGX-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(3-methylphenyl)formamido]prop-2-enoic acid |
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